Sgc-ubd253

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

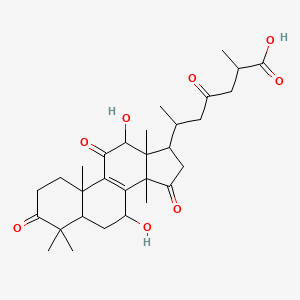

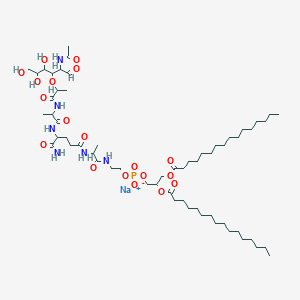

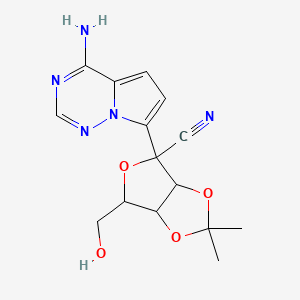

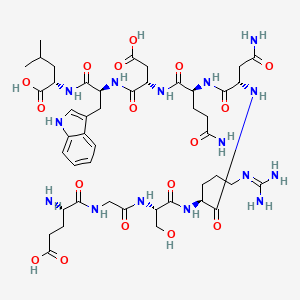

SGC-UBD253 is a chemical probe developed by the Structural Genomics Consortium in collaboration with Professor Mark Lautens at the University of Toronto. This compound is specifically designed to target the ubiquitin binding domain of histone deacetylase 6 (HDAC6). It binds potently to HDAC6 with a dissociation constant (KD) of 84 nanomolar and inhibits the interaction between HDAC6 and ISG15 with an effective concentration (EC50) of 1.9 micromolar .

Preparation Methods

The synthesis of SGC-UBD253 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the quinazolinone core through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups such as the methoxybenzylamino and chloro groups to enhance binding affinity and selectivity.

Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.

Chemical Reactions Analysis

SGC-UBD253 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the binding affinity and selectivity.

Substitution: Substitution reactions can be used to replace specific functional groups with others, allowing for the exploration of structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SGC-UBD253 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical probe to study the ubiquitin binding domain of HDAC6, providing insights into the structure-activity relationships and binding mechanisms.

Biology: The compound is used to investigate the biological functions of HDAC6, particularly its role in protein degradation and autophagy.

Medicine: this compound is explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders by inhibiting HDAC6 activity.

Industry: The compound is used in drug discovery and development processes to identify and optimize new therapeutic agents targeting HDAC6

Mechanism of Action

SGC-UBD253 exerts its effects by binding to the ubiquitin binding domain of HDAC6, thereby inhibiting the interaction between HDAC6 and ISG15. This inhibition disrupts the deacetylation of microtubules and the transport of protein aggregates to the aggresome for degradation. The molecular targets involved include the zinc-finger domain of HDAC6 and the ubiquitin-like modifier ISG15 .

Comparison with Similar Compounds

SGC-UBD253 is unique in its high potency and selectivity for the ubiquitin binding domain of HDAC6. Similar compounds include:

SGC-UBD253N: A closely related negative control with a KD of 32 micromolar, used to validate the specificity of this compound.

Other HDAC6 inhibitors: Compounds targeting the catalytic domains of HDAC6, such as tubacin and ACY-1215, which inhibit HDAC6 activity through different mechanisms.

This compound stands out due to its specific targeting of the ubiquitin binding domain, providing a unique tool for studying the non-catalytic functions of HDAC6 .

Properties

Molecular Formula |

C21H20ClN3O5 |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

3-[8-chloro-3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxoquinazolin-2-yl]propanoic acid |

InChI |

InChI=1S/C21H20ClN3O5/c1-30-16-8-3-2-5-13(16)11-23-18(26)12-25-17(9-10-19(27)28)24-20-14(21(25)29)6-4-7-15(20)22/h2-8H,9-12H2,1H3,(H,23,26)(H,27,28) |

InChI Key |

YLHSFRZHEMHKAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=NC3=C(C2=O)C=CC=C3Cl)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828486.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)

![ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate](/img/structure/B10828514.png)

![(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)

![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)

![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)